

# LM-4108: A Novel Anti-CCR8 Monoclonal Antibody for Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LM-4108 |           |
| Cat. No.:            | B014790 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance to these therapies.[1] A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). **LM-4108** is a novel, humanized, Fcoptimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting **LM-4108**'s potential in overcoming immunotherapy resistance, with a focus on its mechanism of action, experimental validation, and clinical efficacy in patients with advanced solid tumors who have progressed on prior anti-PD-1 therapy.

## Introduction: The Challenge of Immunotherapy Resistance

While ICIs have demonstrated remarkable success in a variety of malignancies, primary and acquired resistance remain major clinical hurdles.[1][2] The efficacy of ICIs is often limited in



tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs. Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[3][4] This differential expression provides a therapeutic window to specifically target and eliminate the key drivers of immunosuppression within the tumor.

# LM-4108: A Differentiated Approach to Targeting Tregs

**LM-4108** is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key feature of **LM-4108** is its engineered Fc region, which enhances its ability to induce Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.

### **Mechanism of Action**

The proposed mechanism of action for **LM-4108** in overcoming immunotherapy resistance is centered on the depletion of tumor-infiltrating Tregs.





Click to download full resolution via product page

Caption: Mechanism of action of **LM-4108** in the tumor microenvironment.

### **Preclinical Evidence**

The anti-tumor activity and mechanism of action of **LM-4108** have been evaluated in a series of in vitro and in vivo preclinical studies.

### In Vitro Characterization

**LM-4108** demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-expressing U2OS cells and low-expressing Jurkat cells in a dose-dependent manner.[3]



| Cell Line                                                 | CCR8 Expression | EC50 (nM) |
|-----------------------------------------------------------|-----------------|-----------|
| U2OS                                                      | High            | 0.25      |
| Jurkat                                                    | Low             | 0.21      |
| Table 1: Binding Affinity of LM- 4108 to hCCR8-expressing |                 |           |
| Cells[3]                                                  |                 |           |

**LM-4108** effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured with human peripheral blood mononuclear cells (hPBMCs).[3]

Experimental Protocol: ADCC Assay

- Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental HEK293 cells (negative control).
- Effector Cells: Freshly isolated hPBMCs.
- Effector to Target Ratio: 50:1.
- Method: Target cells were co-cultured with effector cells in the presence of titrated concentrations of LM-4108 or an isotype control antibody for 6 hours. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.
- Endpoint: EC50 value, representing the concentration of LM-4108 required to induce 50% of the maximum cell lysis.

| Target Cells                         | LM-4108 EC50 (nM) |
|--------------------------------------|-------------------|
| hCCR8-expressing HEK293              | 0.002             |
| Parental HEK293                      | No activity       |
| Table 2: ADCC Activity of LM-4108[3] |                   |

**LM-4108** also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived macrophages (MDMs).[3]



Experimental Protocol: ADCP Assay

- Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells (negative control), labeled with CFSE.
- Effector Cells: Human monocyte-derived macrophages (MDMs).
- Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of LM-4108 or an isotype control for 2 hours. Cells were then stained with an APC-conjugated anti-human CD14 antibody to identify MDMs.
- Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ doublepositive cells in the total CD14+ population as measured by flow cytometry.



Click to download full resolution via product page

Caption: Experimental workflow for the ADCP assay.

### In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of **LM-4108** was evaluated in several syngeneic mouse models, including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.

Experimental Protocol: In Vivo Syngeneic Mouse Models



- Animal Models: BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon adenocarcinoma model.
- Tumor Cell Inoculation: Tumor cells were implanted subcutaneously into the flanks of the mice.
- Treatment: Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1 antibody, or a combination of both.
- Endpoints: Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in additive anti-tumor effects.

In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-mPD-1 antibody demonstrated synergistic anti-tumor effects.

In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT cells.

| Treatment Group                 | TGI (%) | Complete Responses |
|---------------------------------|---------|--------------------|
| LM-108 (monotherapy)            | 79.97%  | 2/8                |
| LM-108 + anti-mPD-1             | 100%    | 8/8                |
| Table 3: Anti-tumor Activity of |         |                    |

Table 3: Anti-tumor Activity of LM-108 in hCCR8 KI Mice with MC38 Tumors[3]

Furthermore, tumor-free mice that had been treated with **LM-4108** were resistant to tumor rechallenge, indicating the induction of long-lasting anti-tumor memory.[3]





Click to download full resolution via product page

Caption: Immunomodulatory effects of LM-4108 on tumor-infiltrating lymphocytes.

## Clinical Development in Immunotherapy-Resistant Cancers

**LM-4108** is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753, NCT05255484, NCT05518045).[3][5][6][7][8][9]

### Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer

A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was conducted.[5][6][7][8][9][10][11][12][13][14] The majority of these patients (89.6%) had received prior anti-PD-1 therapy.[5][7][8][9][10][11][12][13][14]

Clinical Trial Protocol Overview

Study Design: Open-label, dose escalation and expansion studies.



- Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer patients.
- Intervention: Intravenous **LM-4108** at various dose levels in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab).[7][8][11][12][13][14][15]
- Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1. [7][8][11][12][13][14][15]
- Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR), Progression-Free Survival (PFS)), and biomarker analysis.[7][8][10][11][12][13][14][15]

In 36 efficacy-evaluable patients across all regimens, the combination of **LM-4108** and an anti-PD-1 antibody demonstrated promising anti-tumor activity.[5][6]

| Efficacy Endpoint                                                                              | All Efficacy-<br>Evaluable Patients<br>(n=36) | Patients who Progressed on First-Line Treatment (n=11) | High CCR8 Expression Patients who Progressed on First-Line Treatment (n=8) |
|------------------------------------------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------|
| ORR                                                                                            | 36.1% (95% CI<br>20.8%–53.8%)                 | 63.6% (95% CI<br>30.8%–89.1%)                          | 87.5%                                                                      |
| DCR                                                                                            | 72.2% (95% CI<br>54.8%–85.8%)                 | 81.8% (95% CI<br>48.2%–97.7%)                          | 100%                                                                       |
| Median PFS                                                                                     | 6.53 months (95% CI<br>2.96–NA)               | Not Reported                                           | Not Reported                                                               |
| Table 4: Efficacy of LM-4108 in Combination with an Anti-PD-1 Antibody in Gastric Cancer[5][6] |                                               |                                                        |                                                                            |



Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was 63.6%.[5][6] Among the 8 of these patients with high CCR8 expression, the ORR was 87.5% and the DCR was 100%.[5][6] These findings suggest that CCR8 expression may be a predictive biomarker for response to **LM-4108** therapy.

The combination of **LM-4108** and an anti-PD-1 antibody was generally well-tolerated.[5][6]

| Adverse Event Profile                                                                                  |                                                                                                                                      |
|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Any Grade TRAEs                                                                                        | 81.3% of patients                                                                                                                    |
| Most Common TRAEs (≥15%)                                                                               | Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%) |
| Grade ≥ 3 TRAEs                                                                                        | 37.5% of patients                                                                                                                    |
| Most Common Grade ≥ 3 TRAEs (≥4%)                                                                      | Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)                                               |
| Table 5: Treatment-Related Adverse Events (TRAEs) with LM-4108 and Anti-PD-1 Combination Therapy[5][6] |                                                                                                                                      |

### **Conclusion and Future Directions**

**LM-4108** represents a promising therapeutic strategy to overcome resistance to immune checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant anti-tumor effect with a manageable safety profile.

Future research should focus on several key areas:

 Biomarker Development: Further investigation into CCR8 expression as a predictive biomarker for patient selection is warranted.



- Combination Strategies: Exploring the synergy of LM-4108 with other immunotherapies, such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and targeted therapies, could further enhance its efficacy.
- Expansion to Other Tumor Types: Given the prevalence of Treg-mediated immunosuppression in various solid tumors, evaluating the efficacy of LM-4108 in other cancer indications is a logical next step.

In conclusion, **LM-4108** is a novel immuno-oncology agent with the potential to address the significant unmet medical need of immunotherapy resistance. The ongoing and future clinical development of **LM-4108** will be crucial in defining its role in the evolving landscape of cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The establishment of a growth-controllable orthotopic bladder cancer model through the down-regulation of c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The decrease of regulatory T cells correlates with excessive activation and apoptosis of CD8+ T cells in HIV-1-infected typical progressors, but not in long-term non-progressors -PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Activity of Natural Killer Cells Is Suppressed by IL-10+ Regulatory T Cells During Acute Retroviral Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Effects of Regulatory T Cell Depletion on NK Cell Responses against Listeria monocytogenes in Feline Immunodeficiency Virus Infected Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. -ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. cabrini.com.au [cabrini.com.au]
- 15. meetings.asco.org [meetings.asco.org]
- To cite this document: BenchChem. [LM-4108: A Novel Anti-CCR8 Monoclonal Antibody for Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#lm-4108-s-potential-in-overcoming-immunotherapy-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com